4-Methyl-4-(5-methyl-2-furyl)pentan-2-one

Description

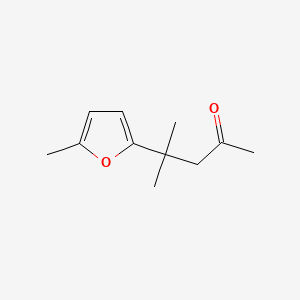

Structure

3D Structure

Properties

IUPAC Name |

4-methyl-4-(5-methylfuran-2-yl)pentan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O2/c1-8(12)7-11(3,4)10-6-5-9(2)13-10/h5-6H,7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCAUMBKKZVOPPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)C(C)(C)CC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60185605 | |

| Record name | 4-Methyl-4-(5-methyl-2-furyl)pentan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60185605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31704-82-2 | |

| Record name | 4-Methyl-4-(5-methyl-2-furanyl)-2-pentanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31704-82-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methyl-4-(5-methyl-2-furyl)pentan-2-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031704822 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methyl-4-(5-methyl-2-furyl)pentan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60185605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methyl-4-(5-methyl-2-furyl)pentan-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.142 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 4 Methyl 4 5 Methyl 2 Furyl Pentan 2 One

Strategic Design of Synthetic Routes Utilizing Furan (B31954) Precursors

The furan moiety within the target molecule serves as a critical synthon, and its strategic functionalization is paramount to an efficient synthesis. The design of synthetic routes often commences with readily available furan precursors, which are then elaborated to construct the desired pentan-one side chain.

Optimization of Furan Functionalization Approaches

The functionalization of the furan ring is a key aspect of the synthesis of 4-Methyl-4-(5-methyl-2-furyl)pentan-2-one. A primary and effective method for this is the acid-catalyzed alkylation of a furan precursor with a suitable electrophile. Specifically, the reaction between 2-methylfuran (B129897) and mesityl oxide (4-methyl-3-penten-2-one) has been identified as a direct route to the target molecule. rsc.org

The optimization of this reaction involves a careful selection of catalysts and reaction conditions to maximize the yield and selectivity. Various solid acid catalysts have been investigated for this transformation, with Nafion-212 resin demonstrating high catalytic efficiency and stability. mdpi.com The superior performance of Nafion-212 is attributed to its strong acidity. mdpi.com Other Brønsted acids such as hydrochloric acid (HCl) have also been shown to be highly active and selective for this type of alkylation. rsc.org The choice of catalyst can significantly impact the reaction outcome, with stronger acids generally leading to higher conversion rates. rsc.org

The reaction is typically carried out under mild conditions, and optimizing parameters such as temperature and reaction time is crucial for achieving high yields. For instance, a yield of up to 89% has been reported for the alkylation of 2-methylfuran with mesityl oxide. mdpi.com The optimization of these parameters is essential to minimize the formation of byproducts and decomposition of the acid-sensitive furan ring.

Role of 5-Methyl-2-furfural and Related Compounds in Synthetic Pathways

While the direct alkylation of 2-methylfuran is a prominent route, other furan precursors like 5-methyl-2-furfural also play a significant role as versatile building blocks in the synthesis of various furan derivatives. mdpi.com 5-Methyl-2-furfural, which can be derived from biomass, possesses a reactive aldehyde group that can be subjected to a variety of transformations to introduce different functional groups. mdpi.com

This aldehyde can undergo condensation reactions, reductions, and oxidations to provide a range of intermediates. mdpi.com For instance, the aldehyde functionality can be converted into a nucleophilic species through various synthetic manipulations, which could then be used to construct the pentan-2-one side chain. Although direct synthetic routes to this compound starting from 5-methyl-2-furfural are not extensively detailed in the readily available literature, its established reactivity makes it a plausible starting material for multi-step synthetic strategies.

Detailed Analysis of Key Reaction Steps

A thorough understanding of the individual reaction steps is crucial for the successful synthesis of this compound. This includes the primary C-C bond-forming reaction and potential subsequent transformations.

Alkylation Reactions for Pentan-2-one Chain Construction

The key step in the most direct synthesis of this compound is the alkylation of 2-methylfuran with mesityl oxide. rsc.org This reaction is an example of a Friedel-Crafts-type alkylation where the electron-rich furan ring acts as a nucleophile, attacking the protonated mesityl oxide.

The mechanism proceeds via the activation of mesityl oxide by a Brønsted or Lewis acid catalyst. The protonation of the carbonyl oxygen of mesityl oxide generates a resonance-stabilized carbocation. The 2-methylfuran then attacks this electrophilic species, preferentially at the C5 position due to the directing effect of the methyl group and the inherent reactivity of the furan ring. Subsequent deprotonation of the resulting intermediate yields the final product.

The efficiency of this reaction is highly dependent on the catalyst employed. A comparative study of various solid acid catalysts for the alkylation of 2-methylfuran with mesityl oxide highlights the superior performance of Nafion-212 resin.

| Catalyst | Yield of this compound (%) | Reference |

|---|---|---|

| Nafion-212 resin | 89 | mdpi.com |

| Amberlyst-15 | Data not specified | rsc.org |

| Amberlyst-36 | Data not specified | rsc.org |

| HCl | High conversion and selectivity reported | rsc.org |

Reduction Methodologies for Tetrahydrofuran (B95107) Moiety Formation (if applicable to derivatives)

The furan ring in this compound can be reduced to the corresponding tetrahydrofuran moiety to generate derivatives with different physicochemical properties. The catalytic hydrogenation of furans is a common method to achieve this transformation. mdpi.com

Various catalytic systems can be employed for the hydrogenation of the furan ring. Noble metal catalysts such as palladium (Pd), platinum (Pt), and ruthenium (Ru) supported on carbon or other materials are often effective. mdpi.com The choice of catalyst and reaction conditions (temperature, pressure, and solvent) can influence the selectivity of the reduction, especially in the presence of other reducible functional groups like the ketone in the target molecule.

For instance, catalytic transfer hydrogenation represents a milder alternative to high-pressure hydrogenation. nih.gov While specific literature detailing the reduction of this compound to its tetrahydrofuran derivative is not extensively available, general methodologies for furan reduction can be applied. It is important to select conditions that favor the reduction of the furan ring over the ketone functionality, or alternatively, to protect the ketone group prior to the reduction step.

Condensation Reactions and Schiff Base Intermediates

Condensation reactions are fundamental in organic synthesis for the formation of carbon-carbon and carbon-nitrogen bonds. In the context of furan chemistry, aldehydes such as 5-methyl-2-furfural readily undergo condensation with primary amines to form Schiff bases (imines). mdpi.com These Schiff bases are versatile intermediates in organic synthesis. nih.gov

While the direct involvement of Schiff base intermediates in the primary synthetic routes to this compound is not prominently documented, they represent a potential avenue in alternative synthetic designs. For example, a Schiff base formed from 5-methyl-2-furfural could be functionalized and then hydrolyzed to unveil a modified side chain, which could then be further elaborated to the target pentan-one structure.

The formation of a Schiff base involves the nucleophilic attack of the primary amine on the carbonyl carbon of the aldehyde, followed by dehydration. iosrjournals.org This reaction is typically reversible and can be catalyzed by either acid or base. iosrjournals.org The resulting imine can then act as an electrophile or be reduced to a secondary amine, offering a range of possibilities for further synthetic transformations.

Catalytic Strategies for Enhanced Yield and Selectivity

Catalytic methods offer significant advantages in chemical synthesis, including increased reaction rates, higher yields, and improved selectivity, often under milder reaction conditions compared to stoichiometric approaches. In the synthesis of this compound and related furan-containing ketones, various catalytic strategies have been explored to enhance efficiency.

One prominent approach involves the use of solid acid catalysts. For instance, the condensation of 2-methylfuran with other precursors can be effectively catalyzed by acidic resins like Amberlyst-15. This method has been successfully applied to the synthesis of a structurally similar compound, 5,5-bis(5-methyl-2-furyl)pentan-2-one, achieving high yields. The heterogeneous nature of these catalysts facilitates their separation from the reaction mixture, allowing for easy recovery and recycling, which is both economically and environmentally advantageous.

Metal-catalyzed reactions also play a crucial role in the synthesis of furan derivatives. Palladium-catalyzed cross-coupling and cyclization reactions are powerful tools for constructing the furan ring system. For example, the cyclization of acetylenic ketones can be efficiently catalyzed by palladium complexes to afford substituted furans. While not a direct synthesis of the target molecule, these methods provide a versatile platform for accessing a wide range of furan-containing intermediates that could be further elaborated to yield this compound.

Below is a table summarizing various catalytic approaches applicable to the synthesis of furan-containing ketones:

| Catalyst Type | Reaction Type | Precursors | Advantages |

| Solid Acid (e.g., Amberlyst-15) | Condensation | 2-Methylfuran, Carbonyl compounds | High yield, Catalyst recyclability, Ease of separation |

| Palladium Complexes | Cyclization/Cross-coupling | Acetylenic ketones, Enynes | High efficiency, Broad substrate scope |

| Metal Catalysts (e.g., Mn(III)/Co(II)) | Deacetylation | 1,5-Dicarbonyl compounds | Efficient synthesis of 1,4-dicarbonyl precursors |

Stereoselective Synthetic Approaches to this compound

The molecule this compound possesses a quaternary stereocenter at the C4 position. The development of stereoselective methods to control the absolute configuration of this center is of significant interest, particularly for applications in pharmaceuticals and fragrances where chirality often dictates biological activity and sensory properties. While a direct enantioselective synthesis of this specific molecule is not extensively documented, several established strategies for the asymmetric construction of α-quaternary ketones can be proposed.

One of the most powerful methods for creating all-carbon quaternary stereocenters is the catalytic asymmetric conjugate addition to α,β-unsaturated ketones. organic-chemistry.orgbrandeis.edu This approach would involve the conjugate addition of a methyl group equivalent (e.g., from an organometallic reagent) to a suitable α,β-unsaturated ketone precursor in the presence of a chiral catalyst. Chiral organic catalysts, such as cinchona alkaloid derivatives, or chiral metal complexes could be employed to induce enantioselectivity. organic-chemistry.org

Another viable strategy involves the asymmetric synthesis of a chiral tertiary alcohol precursor, followed by oxidation to the desired ketone. The enantioselective addition of an organometallic reagent (e.g., a methyl Grignard or organolithium reagent) to a prochiral ketone bearing the furan moiety could be achieved using a chiral ligand or auxiliary. The resulting tertiary alcohol, with the desired stereochemistry at the quaternary center, can then be oxidized to the final ketone product using a variety of standard oxidation protocols.

The table below outlines potential stereoselective strategies:

| Strategy | Key Reaction | Chiral Source | Precursors |

| Asymmetric Conjugate Addition | Michael Addition | Chiral Catalyst (Organic or Metal-based) | α,β-Unsaturated Ketone, Methylating Agent |

| Asymmetric Alkylation | Alkylation of an Enolate | Chiral Auxiliary or Chiral Phase-Transfer Catalyst | Ketone Precursor, Methylating Agent |

| Asymmetric Grignard/Organolithium Addition & Oxidation | Nucleophilic Addition | Chiral Ligand or Auxiliary | Prochiral Ketone, Methyl Organometallic Reagent |

Development of Green Chemistry Principles in the Synthesis of Furan-Containing Ketones

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of furan-containing ketones, including this compound, can be made more environmentally benign by incorporating these principles.

A key aspect of green chemistry is the use of renewable feedstocks. Furfural (B47365), which can be derived from lignocellulosic biomass, is a renewable platform chemical that serves as a precursor to 2-methylfuran. Utilizing biomass-derived starting materials significantly reduces the reliance on fossil fuels.

The choice of catalysts and reaction media also plays a crucial role in the greenness of a synthetic process. The use of heterogeneous, recyclable catalysts, such as the aforementioned solid acid resins, minimizes waste and simplifies product purification. Furthermore, employing environmentally benign solvents like water, ethanol, or supercritical fluids, or even performing reactions under solvent-free conditions, can drastically reduce the environmental impact.

Developing catalytic pathways that are atom-economical, meaning that a high proportion of the atoms in the reactants are incorporated into the final product, is another central tenet of green chemistry. Reactions such as additions and cyclizations are generally more atom-economical than substitution or elimination reactions.

The following table summarizes the application of green chemistry principles to the synthesis of furan-containing ketones:

| Green Chemistry Principle | Application in Furan-Ketone Synthesis |

| Use of Renewable Feedstocks | Synthesis from biomass-derived furfural and 2-methylfuran. |

| Catalysis | Employment of recyclable heterogeneous catalysts (e.g., solid acids, supported metals) to minimize waste. |

| Benign Solvents | Utilization of water, ethanol, or solvent-free conditions to reduce volatile organic compound (VOC) emissions. |

| Atom Economy | Designing synthetic routes that maximize the incorporation of reactant atoms into the final product (e.g., addition and cyclization reactions). |

| Energy Efficiency | Developing catalytic processes that operate at lower temperatures and pressures. |

By integrating these advanced synthetic methodologies, the production of this compound can be achieved with greater efficiency, selectivity, and environmental sustainability.

Comprehensive Structural Elucidation and Characterization of 4 Methyl 4 5 Methyl 2 Furyl Pentan 2 One

High-Resolution Spectroscopic Techniques for Structural Confirmation

The definitive confirmation of the structure of 4-Methyl-4-(5-methyl-2-furyl)pentan-2-one would necessitate a combination of advanced spectroscopic analyses. Each technique offers a unique and complementary piece of the structural puzzle, and together they would provide an irrefutable characterization of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms and their connectivity.

¹H NMR spectroscopy would be instrumental in identifying the number of distinct proton environments, their relative ratios, and their proximity to neighboring protons. The expected ¹H NMR spectrum of this compound would exhibit characteristic signals for the methyl groups, the methylene (B1212753) protons, and the protons on the furan (B31954) ring. The chemical shifts (δ) would indicate the electronic environment of each proton, while the spin-spin coupling patterns (splitting) would reveal the number of adjacent protons.

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. A proton-decoupled ¹³C NMR spectrum would show a distinct signal for each unique carbon atom. The chemical shifts of these signals would be indicative of the carbon's hybridization and its bonding environment, allowing for the identification of the carbonyl carbon, the quaternary carbon, the carbons of the furan ring, and the various methyl and methylene carbons.

To definitively assign all proton and carbon signals and to confirm the connectivity of the molecular fragments, a suite of two-dimensional NMR experiments would be employed.

Correlation Spectroscopy (COSY): This experiment would reveal proton-proton couplings, establishing which protons are on adjacent carbons.

Heteronuclear Single Quantum Coherence (HSQC): This experiment would correlate each proton signal with the signal of the carbon atom to which it is directly attached.

Heteronuclear Multiple Bond Correlation (HMBC): This powerful technique would show correlations between protons and carbons that are separated by two or three bonds, which is crucial for piecing together the entire molecular structure, including the connection between the pentanone chain and the furan ring.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands. A strong, sharp absorption band in the region of 1715 cm⁻¹ would be indicative of the carbonyl (C=O) stretching vibration of the ketone. Additionally, characteristic bands for C-H stretching and bending vibrations of the alkyl and furan moieties, as well as C-O and C=C stretching vibrations associated with the furan ring, would be anticipated.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments.

Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) would yield a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. The fragmentation pattern observed in the mass spectrum would offer valuable structural clues, as the molecule would break apart in a predictable manner based on the strengths of its chemical bonds and the stability of the resulting fragments.

High-Resolution Mass Spectrometry (HRMS): HRMS would provide a highly accurate measurement of the molecular weight of the compound, allowing for the determination of its elemental composition. This precise mass measurement would serve as a powerful confirmation of the molecular formula, C₁₁H₁₆O₂.

X-ray Crystallography for Solid-State Structural Determination

Although a single-crystal X-ray diffraction study for this compound has not been reported, the solid-state structure can be inferred from the analysis of related furan derivatives. In the crystalline state, molecules adopt a conformation that maximizes favorable intermolecular interactions, leading to a well-ordered three-dimensional lattice.

The molecular geometry of furan-containing compounds is well-documented. For instance, in the crystal structure of (E)-1-(2,4-dimethylfuran-3-yl)-3-phenylprop-2-en-1-one, the furan ring is nearly planar, with a slight inclination relative to the adjacent phenyl ring. iucr.org Similarly, for this compound, the 5-methyl-2-furyl group is expected to be largely planar. The bond lengths and angles within the furan ring are anticipated to be consistent with those observed in other furan derivatives. nih.gov

Table 1: Expected Crystallographic Parameters for this compound Based on Analogous Furan Derivatives

| Parameter | Expected Value/Feature |

| Crystal System | Monoclinic or Triclinic |

| Space Group | P2₁/c or P-1 (Common for organic molecules) |

| Molecular Conformation in Crystal | Planar furan ring, specific torsion angles determined by packing forces |

| Key Intermolecular Interactions | C—H···O hydrogen bonds, π–π stacking (if applicable), van der Waals forces |

Note: This data is predictive and based on the crystallographic analysis of structurally similar compounds.

Conformational Analysis through Spectroscopic and Computational Methods

The conformational landscape of this compound is expected to be influenced by the rotational freedom around the single bonds connecting the furan ring to the pentanone chain. Computational studies on 2-substituted furan carbonyl compounds have shown a preference for specific conformers due to electronic and steric effects. rsc.orgsci-hub.st

For 2-acetylfuran, two planar conformers, O,O-cis and O,O-trans, are possible, arising from the rotation around the C(furan)-C(carbonyl) bond. sci-hub.st The relative stability of these conformers is influenced by the polarity of the solvent and the nature of the substituents. rsc.org In the case of this compound, the bulky 4-methylpentan-2-one substituent will likely introduce steric hindrance that favors a particular conformation.

Computational methods, such as Density Functional Theory (DFT), are powerful tools for predicting the stable conformers and the energy barriers for their interconversion. nih.govresearchgate.net Such calculations on furan- and thiophene-based arylamides have demonstrated the importance of intramolecular hydrogen bonding and solvent effects in determining conformational preferences. nih.govresearchgate.net For the title compound, it is anticipated that the molecule will adopt a conformation that minimizes steric repulsion between the methyl groups and the furan ring.

Table 2: Predicted Conformational Preferences for this compound

| Dihedral Angle | Predicted Stable Conformer(s) | Rationale |

| C(5-methyl)-C(furan)-C(pentanone)-C(carbonyl) | Skewed or anti-periplanar | Minimization of steric hindrance between the furan and pentanone moieties. |

| C(furan)-C(pentanone)-C(carbonyl)-O | Syn- or anti-periplanar | Influence of electronic interactions and potential for weak intramolecular hydrogen bonding. |

Note: These predictions are based on conformational analyses of analogous 2-substituted furan compounds.

Investigations of Intermolecular Interactions via Hirshfeld Surface Analysis

Hirshfeld surface analysis is a valuable computational tool for visualizing and quantifying intermolecular interactions in a crystal lattice. nih.govnih.gov Although a specific Hirshfeld analysis for this compound is not available, the analysis of structurally related furan derivatives provides significant insights into the expected intermolecular contacts. iucr.orgnih.govnih.govresearchgate.net

In the crystal structures of various furan-containing compounds, Hirshfeld surface analysis reveals that the most significant contributions to the crystal packing arise from H···H, O···H/H···O, and C···H/H···C contacts. iucr.orgnih.govnih.gov This indicates that van der Waals forces and weak hydrogen bonds are the dominant interactions governing the supramolecular architecture. nih.gov

The two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the intermolecular contacts. For a molecule like this compound, it is expected that the fingerprint plot would be dominated by a large region corresponding to H···H contacts, reflecting the abundance of hydrogen atoms in the molecule. iucr.orgresearchgate.net Sharp spikes in the fingerprint plot would indicate the presence of specific close contacts, such as O···H hydrogen bonds. nih.gov The presence of the furan ring also allows for the possibility of C···C (π-π stacking) interactions, which would appear as distinct features in the fingerprint plot. nih.gov

Table 3: Predicted Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for this compound

| Contact Type | Predicted Contribution (%) | Significance |

| H···H | 40 - 50 | Dominant contribution from van der Waals interactions. nih.govnih.gov |

| O···H / H···O | 20 - 30 | Indicates the presence of C—H···O hydrogen bonds. iucr.orgnih.gov |

| C···H / H···C | 15 - 25 | Contribution from weaker C—H···π and other van der Waals interactions. nih.govnih.gov |

| C···C | < 5 | Potential for weak π–π stacking interactions involving the furan ring. nih.gov |

Note: The percentages are estimates based on Hirshfeld surface analyses of analogous furan-containing molecules.

Reactivity and Mechanistic Investigations of 4 Methyl 4 5 Methyl 2 Furyl Pentan 2 One

Reactivity Profiling of the Furan (B31954) Ring System within the Compound

The reactivity of the furan ring in 4-Methyl-4-(5-methyl-2-furyl)pentan-2-one is largely dictated by its aromatic character and the electronic effects of its substituents: the methyl group at the 5-position and the bulky 4-methylpentan-2-one group at the 2-position. Furan itself is an electron-rich aromatic heterocycle that readily undergoes electrophilic aromatic substitution, primarily at the 2- and 5-positions. pearson.comquora.compearson.comnumberanalytics.com

The furan ring can also participate in cycloaddition reactions, most notably the Diels-Alder reaction, where it acts as a diene. wikipedia.org However, the aromaticity of the furan ring leads to a lower reactivity in Diels-Alder reactions compared to non-aromatic dienes, and the reactions are often reversible. stackexchange.com The presence of bulky substituents on the furan ring can further decrease the rate of cycloaddition due to steric hindrance in the transition state. nih.gov For this compound, the significant steric hindrance from the 4-methylpentan-2-one group would be expected to make Diels-Alder reactions particularly challenging.

Chemical Transformations Involving the Pentan-2-one Moiety

The pentan-2-one moiety of the molecule possesses a reactive carbonyl group and acidic α-hydrogens, making it susceptible to a variety of chemical transformations. One of the most significant reactions for ketones is the aldol (B89426) reaction and subsequent condensation. ankara.edu.trlibretexts.orgwikipedia.orgyoutube.comorganic-chemistry.org In the presence of a base or acid, the ketone can form an enolate or enol, which can then act as a nucleophile, attacking the carbonyl carbon of another molecule.

For this compound, the α-hydrogens on the methyl group (C1) and the methylene (B1212753) group (C3) are acidic and can be removed to form an enolate. This enolate can then react with an aldehyde or another ketone in a mixed aldol reaction. However, mixed aldol reactions can often lead to a mixture of products unless one of the carbonyl compounds lacks α-hydrogens. libretexts.org The steric bulk of the furan-containing substituent may influence the regioselectivity of enolate formation and the stereochemical outcome of the aldol addition. Other potential transformations of the ketone group include reduction to a secondary alcohol using reducing agents like sodium borohydride, or oxidation under more vigorous conditions.

Mechanistic Studies of Derivatization Reactions and By-product Formation

The synthesis of this compound is commonly achieved through the Friedel-Crafts alkylation of 2-methylfuran (B129897) with mesityl oxide (4-methyl-3-penten-2-one). researchgate.netnih.gov This reaction is typically catalyzed by a Brønsted or Lewis acid. The mechanism involves the protonation of the hydroxyl group of the enol form of mesityl oxide (or coordination to a Lewis acid), followed by the generation of a resonance-stabilized carbocation. This carbocation then acts as the electrophile in the electrophilic aromatic substitution reaction with the electron-rich 2-methylfuran.

Plausible Mechanism for the Formation of this compound:

Protonation of Mesityl Oxide: The acid catalyst protonates the carbonyl oxygen of mesityl oxide, increasing the electrophilicity of the β-carbon.

Nucleophilic Attack by 2-Methylfuran: The electron-rich furan ring of 2-methylfuran attacks the β-carbon of the protonated mesityl oxide. The attack occurs preferentially at the 5-position of the furan ring due to the directing effect of the methyl group and the inherent reactivity of the α-positions.

Deprotonation: Loss of a proton from the intermediate sigma complex restores the aromaticity of the furan ring, yielding the final product.

During this synthesis, several by-products can potentially form. Over-alkylation, where a second molecule of mesityl oxide reacts with the product, is a common side reaction in Friedel-Crafts alkylations, though steric hindrance from the first bulky substituent may limit this. uni.edu Polymerization of the furan starting material or the product can also occur in the presence of a strong acid. Additionally, side reactions involving the ketone functionality of mesityl oxide could lead to other unwanted products.

Kinetic and Thermodynamic Aspects of Reactions Involving the Compound

The Friedel-Crafts acylation of furans, a related reaction, has been studied kinetically, and these studies can offer a model for understanding the alkylation process. acs.org The rates of electrophilic substitution on furan are known to be significantly faster than on benzene (B151609) due to the electron-donating nature of the oxygen atom.

Thermodynamic data for furan and its simple derivatives are available and can be used to estimate the energetics of reactions. nist.govresearchgate.netnist.gov The Diels-Alder reaction of furans is often thermodynamically controlled, with the position of the equilibrium depending on the substituents on both the furan and the dienophile. rsc.org For this compound, the significant steric strain in a potential Diels-Alder adduct would likely shift the equilibrium back towards the starting materials, making the reaction thermodynamically unfavorable under normal conditions.

Table 1: Thermodynamic Data for Furan

| Property | Value | Unit |

| Standard Enthalpy of Formation (gas) | -34.9 | kJ/mol |

| Standard Entropy (gas) | 265.8 | J/mol·K |

| Heat Capacity (gas) | 65.3 | J/mol·K |

Note: Data is for the parent furan molecule and serves as a baseline for understanding the thermodynamic properties of its derivatives.

Degradation Pathways and Stability Under Various Conditions

The stability of this compound is influenced by the stability of both the furan ring and the pentan-2-one moiety under different conditions.

Acidic Conditions: Furans are generally sensitive to strong acids, which can lead to polymerization or ring-opening reactions. pharmaguideline.com The presence of electron-donating alkyl groups on the furan ring can increase its susceptibility to acid-catalyzed degradation. Therefore, under strongly acidic conditions, this compound is expected to be unstable. The hydrolysis of the furan ring to form a 1,4-dicarbonyl compound is a known degradation pathway for furans. nih.gov

Basic Conditions: The furan ring itself is relatively stable to basic conditions. However, the pentan-2-one moiety contains acidic α-hydrogens and can undergo base-catalyzed reactions such as aldol condensation, as discussed previously. Under strong basic conditions, enolate formation would be the primary reaction involving this part of the molecule.

Thermal Conditions: Substituted furans can undergo thermal decomposition, with the specific pathways depending on the nature of the substituents. ugent.bemdpi.comnih.govresearchgate.netresearchgate.net For furans with alkyl substituents, radical chemistry can dominate at higher temperatures, often initiated by the cleavage of a C-H bond in the alkyl group. ugent.be The presence of the ketone functionality might also introduce alternative decomposition pathways.

Chemical Transformations and Derivatization Strategies for 4 Methyl 4 5 Methyl 2 Furyl Pentan 2 One Analogues

Synthesis of Novel Furan-Containing Ketones and Related Derivatives

The synthesis of analogues of 4-methyl-4-(5-methyl-2-furyl)pentan-2-one can be achieved through various synthetic routes. One notable method involves the acid-catalyzed condensation of 2-methylfuran (B129897). For instance, the synthesis of 5,5-bis(5-methyl-2-furyl)pentan-2-one, a close analogue, has been successfully achieved with an 80% yield through the hydrolysis and condensation of 2-methylfuran in an ethanol/water solvent system using Amberlyst® 15 as a solid acid catalyst. researchgate.net This reaction highlights a practical approach to constructing complex furan-containing ketones from readily available starting materials.

Another versatile method for the synthesis of furan (B31954) derivatives is the Paal-Knorr synthesis, which involves the acid-catalyzed cyclization of 1,4-dicarbonyl compounds. researchgate.net This method is highly effective for the preparation of substituted furans. Additionally, palladium-catalyzed cyclization of acetylenic ketones offers another route to substituted furan rings. acs.org The Stetter reaction, a nucleophilic catalyst-driven process, can be employed to synthesize 1,4-diketones which can then be cyclized to form furan derivatives. rsc.org

The following table summarizes selected methods for the synthesis of furan-containing ketones:

| Starting Material(s) | Reaction Type | Catalyst/Reagent | Product Type | Yield | Reference |

| 2-Methylfuran | Hydrolysis/Condensation | Amberlyst® 15 | 5,5-bis(5-methyl-2-furyl)pentan-2-one | 80% | researchgate.net |

| 1,4-Diketones | Paal-Knorr Synthesis | Acid | Substituted Furans | - | researchgate.net |

| Acetylenic Ketones | Cyclization | Palladium Catalyst | Substituted Furans | - | acs.org |

| Aldehydes and α,β-Unsaturated Ketones | Stetter Reaction | Thiazolium-NHC catalysts | 1,4-Diketones (Furan precursors) | Good | rsc.org |

Functionalization of the Pentan-2-one Side Chain

The pentan-2-one side chain of this compound analogues offers multiple sites for functionalization, enabling the synthesis of a diverse range of derivatives. The carbonyl group and the adjacent α-hydrogens are particularly reactive and can participate in a variety of chemical transformations.

Aldol (B89426) Condensation: The ketone functionality can undergo aldol condensation with various aldehydes, particularly aromatic aldehydes, to introduce new carbon-carbon bonds and extend the side chain. This reaction typically proceeds via the formation of a β-hydroxy ketone, which can subsequently dehydrate to yield an α,β-unsaturated ketone (enone). libretexts.org This strategy is widely used to synthesize chalcone-like structures with potential biological activities. The reaction of furfural (B47365) with ketones, such as acetone, in the presence of a solid base catalyst like CaO/MgAl2O4, is a well-documented example of this type of transformation. osti.gov

Oxidation and Reduction: The ketone group can be reduced to a secondary alcohol using various reducing agents, such as sodium borohydride, providing access to hydroxylated analogues. Conversely, while the ketone itself is at a high oxidation state, the adjacent methylene (B1212753) and methyl groups can potentially be oxidized under specific conditions, although this can be challenging without affecting the furan ring.

Modifications of the Methyl Substituents on the Furan Ring

The methyl groups on the furan ring are amenable to modification, primarily through free-radical halogenation. This transformation can introduce functionality that can be further elaborated.

Halogenation: N-Bromosuccinimide (NBS) is a commonly used reagent for the selective bromination of benzylic and allylic positions, which are electronically similar to the methyl groups on the furan ring. The reaction is typically initiated by light or a radical initiator. While direct halogenation of the furan ring itself is possible, the use of reagents like NBS under controlled conditions can favor substitution on the methyl groups. researchgate.net For instance, the bromination of substituted α-methylfurans with NBS has been shown to proceed at the methyl group. researchgate.net

The following table provides an overview of potential modifications to the methyl substituents:

| Reaction Type | Reagent | Product Type | Reference |

| Free-Radical Bromination | N-Bromosuccinimide (NBS) | Bromomethylfuran derivatives | researchgate.net |

Cyclization Reactions Leading to Novel Heterocyclic Architectures

The dicarbonyl nature of certain analogues or derivatives of this compound makes them valuable precursors for the synthesis of various heterocyclic systems through cyclization reactions.

Synthesis of Pyrazoles: 1,3-Diketones are well-established precursors for the synthesis of pyrazoles through condensation with hydrazine (B178648) and its derivatives. nih.govmdpi.comdergipark.org.trnih.gov For instance, furan-containing diketones can be cyclized with hydrazine to afford furan-substituted pyrazoles. nih.gov This reaction provides a straightforward route to novel heterocyclic compounds incorporating the furan moiety.

Synthesis of Pyridazines: 1,4-Dicarbonyl compounds can be cyclized with hydrazine to yield pyridazines. nih.govorganic-chemistry.orgresearchgate.netchemtube3d.com The dearomatization of the furan ring in certain furan-yne reactions can lead to the formation of 1,4-dicarbonyl compounds, which can then be treated with hydrazine to form annulated pyridazines. urfu.ru This strategy offers a pathway to complex, fused heterocyclic systems.

Intramolecular Cyclization: Furan derivatives with appropriately positioned functional groups can undergo intramolecular cyclization to form fused ring systems. For example, unsaturated acyloxy sulfones containing a furan moiety can undergo intramolecular cyclization to generate fused furan ring systems. nih.gov

The following table summarizes some cyclization reactions leading to novel heterocyclic architectures:

| Starting Material | Reagent | Product Heterocycle | Reference |

| Furan-containing 1,3-diketones | Hydrazine | Pyrazole | nih.govmdpi.comdergipark.org.trnih.gov |

| Furan-containing 1,4-dicarbonyls | Hydrazine | Pyridazine | nih.govorganic-chemistry.orgresearchgate.netchemtube3d.comurfu.ru |

| Furan-containing unsaturated acyloxy sulfones | LHMDS, p-TsOH | Fused Furan | nih.gov |

Integration of the 5-Methyl-2-furyl Moiety into Diverse Chemical Scaffolds

The 5-methyl-2-furyl moiety can be incorporated into a variety of other heterocyclic systems, such as triazoles, thiadiazoles, benzoxazolinones, and Schiff bases, leading to the synthesis of novel hybrid molecules.

Triazoles: The Huisgen 1,3-dipolar cycloaddition between an azide (B81097) and an alkyne is a powerful method for the synthesis of 1,2,3-triazoles. researchgate.net A furan-containing alkyne can react with an azide, often catalyzed by copper(I), to produce a furan-substituted triazole. rsc.orgnih.govwikipedia.org This "click chemistry" approach is highly efficient and allows for the straightforward incorporation of the furan ring into a triazole system.

Thiadiazoles: 1,3,4-Thiadiazoles can be synthesized from furan-2-carboxylic acid derivatives. For example, the reaction of furan-2-carboxylic acid with thiosemicarbazide (B42300) in the presence of a strong acid like concentrated sulfuric acid can lead to the formation of a furan-substituted aminothiadiazole. jocpr.com This intermediate can then be further functionalized. Another route involves the cyclization of thiosemicarbazides derived from furan-2-carboxylic acid hydrazide. nih.gov

Benzoxazolinones: Benzoxazole (B165842) and its derivatives can be synthesized through the condensation of o-aminophenols with various functional groups. chemicalbook.commdpi.comnih.govijpbs.comorganic-chemistry.org While direct synthesis from this compound is not straightforward, derivatives of the furan moiety, such as furan-2-carbaldehyde, can react with o-aminophenol to initiate the formation of a benzoxazole ring system.

Schiff Bases: The ketone functionality in analogues of this compound can react with primary amines to form Schiff bases (imines). nih.goviosrjournals.org More commonly, furan-2-carbaldehyde is used as the aldehyde component in the synthesis of furan-containing Schiff bases through condensation with a variety of primary amines. researchgate.net These Schiff bases can act as ligands for the formation of metal complexes. nih.gov

The following table provides an overview of the integration of the 5-methyl-2-furyl moiety into other heterocyclic scaffolds:

| Target Heterocycle | Key Precursor(s) | Reaction Type | Reference |

| Triazole | Furan-alkyne, Azide | Huisgen Cycloaddition | researchgate.netrsc.orgnih.govwikipedia.org |

| Thiadiazole | Furan-2-carboxylic acid, Thiosemicarbazide | Cyclization | jocpr.comnih.govsbq.org.br |

| Benzoxazolinone | o-Aminophenol, Furan derivative | Condensation/Cyclization | chemicalbook.commdpi.comnih.govijpbs.comorganic-chemistry.org |

| Schiff Base | Furan-ketone/aldehyde, Primary amine | Condensation | nih.goviosrjournals.orgresearchgate.net |

Theoretical and Computational Chemistry Studies of 4 Methyl 4 5 Methyl 2 Furyl Pentan 2 One

Quantum Chemical Calculations of Electronic Structure and Molecular Orbitals

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 4-Methyl-4-(5-methyl-2-furyl)pentan-2-one, these calculations elucidate the distribution of electrons and the nature of its molecular orbitals. Methods such as Hartree-Fock (HF) and post-HF methods are employed to solve the Schrödinger equation, providing a detailed picture of the molecule's electronic landscape.

A key aspect of this analysis is the examination of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the orbital from which an electron is most likely to be donated, indicating regions of nucleophilicity. Conversely, the LUMO is the orbital that is most likely to accept an electron, highlighting electrophilic regions. The energy difference between these orbitals, the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity. researchgate.net

For this compound, the HOMO is expected to be localized primarily on the electron-rich 5-methyl-2-furyl ring, due to the electron-donating nature of the oxygen heteroatom and the methyl group. The LUMO, on the other hand, is anticipated to be centered on the carbonyl group (C=O) of the pentan-2-one chain, which is an electron-withdrawing moiety. This separation of frontier orbitals suggests a charge-transfer character upon electronic excitation.

Table 1: Hypothetical Frontier Orbital Energies for this compound

| Molecular Orbital | Energy (eV) | Primary Localization |

| LUMO | -1.25 | Carbonyl group (C=O) |

| HOMO | -6.80 | 5-methyl-2-furyl ring |

| HOMO-LUMO Gap | 5.55 | - |

Note: These values are illustrative and would be determined using specific quantum chemistry software and basis sets.

Density Functional Theory (DFT) Applications for Molecular Properties and Reactivity

Density Functional Theory (DFT) has become a workhorse in computational chemistry due to its balance of accuracy and computational cost. vub.be DFT methods are used to investigate a wide array of molecular properties for this compound, including its geometry, electronic structure, and chemical reactivity. scirp.org Functionals like B3LYP, combined with appropriate basis sets (e.g., 6-311+G(d,p)), can provide reliable predictions. researchgate.net

One of the most valuable applications of DFT is the calculation of reactivity descriptors. Beyond the HOMO-LUMO gap, DFT allows for the computation of properties like electronegativity, chemical hardness, and softness, which further quantify the molecule's reactivity. scirp.org

Another powerful tool derived from DFT is the Molecular Electrostatic Potential (MEP) map. The MEP visually represents the charge distribution across the molecule, identifying regions of positive and negative electrostatic potential. rsc.orgresearchgate.net For this compound, the MEP would show a region of high negative potential (typically colored red) around the carbonyl oxygen, confirming its role as a site for electrophilic attack or hydrogen bond acceptance. mdpi.com Conversely, positive potential regions (blue) would be expected around the hydrogen atoms. This information is invaluable for predicting intermolecular interactions and reaction pathways. mdpi.com

Molecular Docking and Simulation Studies of Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a larger molecule, typically a protein receptor. nih.govmdpi.com This method is crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action. jscimedcentral.com For this compound, docking studies could explore its potential to interact with various enzymatic targets.

The process involves placing the ligand into the binding site of a receptor and using a scoring function to estimate the binding affinity. omicsonline.org The scoring function considers factors like hydrogen bonds, van der Waals forces, and electrostatic interactions. jscimedcentral.com Given its structure, this compound could potentially form hydrogen bonds via its carbonyl oxygen and engage in hydrophobic interactions through its methyl groups and the furan (B31954) ring.

Following docking, molecular dynamics (MD) simulations can provide a more dynamic picture of the ligand-target interaction. numberanalytics.com MD simulations model the movement of atoms over time, offering insights into the stability of the docked pose, conformational changes in the protein or ligand upon binding, and the role of solvent molecules. nih.govspringernature.com This provides a more realistic representation of the binding event than the static picture offered by docking alone. nih.gov

Table 2: Illustrative Molecular Docking Results against a Hypothetical Kinase Target

| Parameter | Value | Interpretation |

| Binding Affinity (kcal/mol) | -7.2 | Favorable binding interaction |

| Hydrogen Bonds | 1 (with Lysine residue) | Carbonyl oxygen acts as H-bond acceptor |

| Hydrophobic Interactions | 4 (with Leucine, Valine) | Methyl and furan moieties involved |

Note: This data is hypothetical and serves to illustrate the output of a typical molecular docking study.

Prediction of Spectroscopic Parameters and Their Validation

Computational chemistry is a powerful tool for predicting spectroscopic data, which can aid in the structural elucidation of newly synthesized compounds and the interpretation of experimental spectra. globalresearchonline.net DFT calculations are widely used to predict vibrational (Infrared and Raman) and Nuclear Magnetic Resonance (NMR) spectra. researchgate.net

For this compound, DFT calculations (e.g., using the B3LYP functional) can predict its IR spectrum. researchgate.net The calculated vibrational frequencies would show a characteristic strong absorption band corresponding to the C=O stretch of the ketone group, typically expected in the 1700-1725 cm⁻¹ region. Other predicted frequencies would correspond to C-H stretching, C-O stretching of the furan ring, and various bending modes.

Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated using the Gauge-Including Atomic Orbital (GIAO) method. nih.govresearchgate.net These predicted shifts are then compared to a reference compound (like tetramethylsilane, TMS) to obtain a theoretical spectrum. acs.org The accuracy of these predictions is often high enough to assist in the assignment of experimental signals. For validation, the calculated spectra would be compared with experimentally obtained spectra of the compound, with scaling factors sometimes applied to the calculated frequencies to account for systematic errors in the computational method. researchgate.net

Table 3: Hypothetical Predicted vs. Experimental Spectroscopic Data

| Spectroscopic Feature | Predicted Value | Experimental Value |

| IR: C=O Stretch (cm⁻¹) | 1715 | 1712 |

| ¹H NMR: -CH₃ (ketone) (ppm) | 2.15 | 2.12 |

| ¹³C NMR: C=O (ppm) | 208.5 | 207.9 |

Note: Predicted values are illustrative. Experimental validation is essential for confirmation.

Elucidation of Structure-Energy Relationships and Conformer Analysis

Molecules with rotatable single bonds, like this compound, can exist in multiple conformations. Conformer analysis aims to identify the most stable three-dimensional arrangements of the molecule and the energy barriers between them. acs.org

A common computational technique for this is the potential energy surface (PES) scan, also known as a torsion scan. qcware.comq-chem.com In a PES scan, a specific dihedral angle is systematically rotated, and at each step, the energy of the molecule is calculated after optimizing the rest of the geometry. nih.govcdnsciencepub.com This process maps out the energy landscape associated with that rotation, revealing energy minima (stable conformers) and energy maxima (transition states between conformers). ubc.ca

For this compound, key dihedral angles to scan would include the bond connecting the furan ring to the quaternary carbon and the C-C bonds within the pentanone chain. The results of such an analysis would reveal the preferred spatial orientation of the furan ring relative to the alkyl chain and help understand how conformational flexibility might influence the molecule's reactivity and ability to bind to a receptor. wvu.edu The relative energies of the different conformers can be used to calculate their population distribution at a given temperature using Boltzmann statistics.

Table 4: Example of Relative Energies for Different Conformers

| Conformer | Dihedral Angle (C₅-C₄-C(furyl)-C(furyl)) | Relative Energy (kcal/mol) |

| A (Global Minimum) | 180° (anti) | 0.00 |

| B | 65° (gauche) | 1.5 |

| C | -70° (gauche) | 1.6 |

Note: Data is hypothetical, representing a simplified potential energy surface scan.

Exploration of Biological Interactions and Mechanistic Insights of 4 Methyl 4 5 Methyl 2 Furyl Pentan 2 One and Its Derivatives

Antimicrobial Research Investigations

Furanone derivatives have been a significant area of interest in the search for new antimicrobial agents. Their chemical structure allows for a variety of modifications, leading to a broad spectrum of activity against various pathogens.

Assessment of Antibacterial Activity Against Specific Bacterial Strains

Derivatives of 4-Methyl-4-(5-methyl-2-furyl)pentan-2-one, particularly those incorporating the furanone core, have been evaluated for their efficacy against a panel of clinically relevant bacteria. Research has shown that these compounds exhibit a range of activities, from potent inhibition to moderate effects, depending on their specific structural modifications.

Studies have demonstrated that many natural and synthetic 2(5H)-furanone derivatives can inhibit the formation of biofilms by both Gram-negative and Gram-positive bacteria, including Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa. researchgate.net For instance, certain l-borneol possessing 2(5H)-furanone derivatives have shown high antimicrobial activity and the ability to reduce biofilm formation by E. coli, P. aeruginosa, B. subtilis, and S. aureus. nih.gov One particular 2(5H)-furanone derivative, F105, displayed highly specific antibacterial activity against Gram-positive bacteria, including S. aureus and B. subtilis, with Minimum Inhibitory Concentrations (MICs) ranging from 8 to 16 μg/mL. nih.gov However, this same compound did not affect the growth of Gram-negative bacteria like P. aeruginosa and E. coli even at concentrations of 128 μg/mL. nih.gov

Another study highlighted a leading compound with a sulfonyl group and an l-borneol moiety that was particularly active against Staphylococcus aureus and Bacillus subtilis, with MICs of 8 μg/mL. researchgate.net Furthermore, sulfur-containing derivatives of 2(5H)-furanone were found to suppress biofilm formation in B. subtilis at a concentration of 10 μg/ml. actanaturae.ru

| Derivative Type | Bacterial Strain | Activity (MIC in µg/mL) |

| 2(5H)-furanone derivative (F105) | Staphylococcus aureus | 8–16 |

| 2(5H)-furanone derivative (F105) | Bacillus subtilis | 8–16 |

| 2(5H)-furanone derivative (F105) | Pseudomonas aeruginosa | >128 |

| 2(5H)-furanone derivative (F105) | Escherichia coli | >128 |

| Sulfonyl 2(5H)-furanone (Compound 26) | Staphylococcus aureus | 8 |

| Sulfonyl 2(5H)-furanone (Compound 26) | Bacillus subtilis | 8 |

| 3-aryl-3-(furan-2-yl) propanoic acid derivative | Escherichia coli | 64 |

| Arylfuran derivative | Staphylococcus aureus | - |

| Arylfuran derivative | Escherichia coli | - |

Exploration of Antifungal Activity

The antifungal potential of furan (B31954) derivatives has also been a subject of investigation. The core furan structure is a key pharmacophore in several antifungal agents. utripoli.edu.ly Research into β-keto-enol derivatives grafted onto furan moieties has revealed significant fungicidal activity against strains like Fusarium oxysporum. nih.gov One such derivative demonstrated an impressive IC50 value of 12.83 μg/mL. nih.gov

Hybrid compounds that merge the pharmacophores of furanones with those of established antifungal drugs like fluconazole (B54011) have shown potent effects. One such compound exhibited strong activity against Candida albicans and Candida glabrata with a MIC50 value of 0.5 µg/mL, and notable activity against Candida tropicalis with a MIC50 of 2 µg/mL. utripoli.edu.ly Furthermore, furanone derivatives have been shown to be effective against both mono- and two-species biofilms of S. aureus and C. albicans. nih.gov

| Derivative Type | Fungal Strain | Activity (MIC/IC50 in µg/mL) |

| β-keto-enol furan derivative (L1) | Fusarium oxysporum f.sp albedinis | 12.83 (IC50) |

| β-keto-enol furan derivative (L4) | Fusarium oxysporum f.sp albedinis | 17 (IC50) |

| β-keto-enol furan derivative (L5) | Fusarium oxysporum f.sp albedinis | 34 (IC50) |

| Furanone-fluconazole hybrid | Candida albicans | 0.5 (MIC50) |

| Furanone-fluconazole hybrid | Candida glabrata | 0.5 (MIC50) |

| Furanone-fluconazole hybrid | Candida tropicalis | 2 (MIC50) |

Anti-inflammatory Research Studies

Furanone derivatives have been identified as promising candidates for the development of new anti-inflammatory drugs. nih.gov The mechanism of action for many of these compounds involves the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2) and lipoxygenases (LOX). nih.govtandfonline.com By suppressing these enzymes, the production of pro-inflammatory mediators like prostaglandins (B1171923) and leukotrienes is reduced. nih.gov

Studies have shown that some pyridazinone derivatives synthesized from furanones exhibit potent anti-inflammatory effects, acting as dual inhibitors of COX-2 and 15-LOX. nih.gov These compounds also demonstrate significant inhibition of tumor necrosis factor-α (TNF-α), a critical pro-inflammatory cytokine. nih.govtandfonline.com The anti-inflammatory properties of some natural furan derivatives are also linked to their antioxidant capabilities, as they can scavenge free radicals and reactive oxygen species that contribute to the inflammatory response. nih.govresearchgate.net The furan ring's ability to participate in electron transfer makes it an effective component in neutralizing these damaging species. nih.gov

Antioxidant Activity Profiling

The antioxidant potential of furan-containing compounds has been extensively studied. The furan ring itself, along with various substitutions, can contribute to the molecule's ability to scavenge free radicals. A common method for evaluating this activity is the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. researchgate.netnih.govmdpi.com

Research on a series of 4-methyl-2H-chromen-2-ones, which share a core structural motif with furanones, demonstrated moderate to significant antioxidant capacity. researchgate.net Similarly, studies on 4-methylumbelliferone (B1674119) derivatives, which also contain a heterocyclic oxygen-containing ring, revealed excellent radical scavenging activities when tested with the DPPH assay. nih.govresearchgate.net The antioxidant mechanism is often attributed to the ability of these compounds to donate a hydrogen atom or an electron to stabilize free radicals. nih.gov The specific substitutions on the furan or related rings play a crucial role in modulating this antioxidant activity. nih.gov

| Compound Type | Assay | Activity (IC50 or % Inhibition) |

| 4-methyl-2H-chromen-2-one derivatives | DPPH | Moderate to significant (>50% IP) |

| 4-Methylumbelliferone derivatives | DPPH | Excellent radical scavenging |

| Kei apple methanolic extract (contains furan moieties) | DPPH | 79.25% at 2000 µg/mL (IC50 of 728.20 µg/mL) |

DNA Binding Affinity Studies

While direct studies on the DNA binding affinity of this compound are not extensively documented, research on the broader class of furan-containing compounds suggests a potential for interaction with DNA. Furan itself can undergo metabolic activation to form reactive metabolites, such as cis-2-butene-1,4-dial, which can covalently bind to DNA. nih.gov This covalent binding provides clear evidence that furan can react with DNA in vivo, which may contribute to its genotoxic effects. nih.gov

Furthermore, the furan moiety has been strategically incorporated into oligonucleotides to facilitate DNA inter-strand cross-linking upon oxidation. oup.com This methodology relies on the conversion of the stable furan ring into a reactive species that can form a covalent bond with the complementary DNA strand. oup.com This indicates that the furan structure, under specific conditions, can be made to interact covalently with nucleic acids. These findings suggest that while classic intercalating or groove-binding interactions may not be the primary mode of action, the potential for covalent modification of DNA by reactive metabolites or oxidized forms of furan derivatives is a significant area of interest.

Antiproliferative and Cytotoxic Effects on Cancer Cell Lines

The antiproliferative and cytotoxic effects of furanone derivatives against various cancer cell lines have been a focal point of recent research. These compounds have demonstrated the ability to inhibit the growth of cancer cells, with some derivatives showing selectivity towards cancerous cells over healthy ones. nih.gov

For example, a series of 5-alkoxy derivatives of 3,4-dichloro-5-hydroxyfuran-2-(5H)-one were evaluated for their cytotoxicity against the non-small cell lung cancer cell line A549. nih.gov Certain derivatives with branched alkoxy substituents showed the highest anticancer properties and were found to induce G2 phase cell cycle arrest and caspase-independent cell death. nih.gov Amine derivatives of 2,5-dimethyl-furan have also shown potential bioactivity against the HeLa cell line, with an IC50 value of 62.37 μg/mL. researchgate.net Other studies have reported on the cytotoxicity of furanone derivatives against Dalton's Lymphoma Ascites (DLA) and HeLa cell lines, with some compounds showing significant cell death. Theoretical studies have also suggested that certain furanone derivatives could act as inhibitors of the Eag-1 potassium channel, which is aberrantly expressed in many cancer cells, thereby decreasing cancer cell growth. ccij-online.org

| Derivative Type | Cancer Cell Line | Activity (IC50 in µg/mL) |

| 2,5-dimethyl-furan amine derivative | HeLa | 62.37 |

| 4-Anilino-3-bromo-2(5H)-furanone | DLA | - |

| 4-Anilino-3-bromo-2(5H)-furanone | HeLa | - |

| Kei apple extract (contains furan moieties) | HepG2 | 58.90% toxicity at 1000 µg/mL |

Applications of 4 Methyl 4 5 Methyl 2 Furyl Pentan 2 One As a Key Building Block in Chemical Synthesis

Utility in the Synthesis of Complex Organic Architectures

4-Methyl-4-(5-methyl-2-furyl)pentan-2-one has emerged as a significant intermediate in the synthesis of complex organic molecules, particularly in the production of high-density biofuels. Research has demonstrated its role as a precursor to jet fuel range branched cycloalkanes, which are valuable components for aviation fuels due to their high energy density and low freezing points.

The synthesis of these complex cycloalkanes begins with the alkylation of 2-methylfuran (B129897), a biomass-derived compound, with mesityl oxide to produce this compound. This initial product is then subjected to a hydrolysis reaction, converting it into 4,4-dimethylnonane-2,5,8-trione. The resulting trione (B1666649) undergoes an intramolecular aldol (B89426) condensation followed by hydrodeoxygenation to yield the final jet fuel range branched cycloalkanes. This synthetic pathway highlights the utility of this compound in transforming simple, bio-based starting materials into complex and high-value hydrocarbon products.

Table 1: Synthetic Utility of this compound

| Precursor | Intermediate Compound | Subsequent Transformation | Final Product |

|---|---|---|---|

| 2-Methylfuran and Mesityl Oxide | This compound | Hydrolysis | 4,4-Dimethylnonane-2,5,8-trione |

| 4,4-Dimethylnonane-2,5,8-trione | - | Intramolecular Aldol Condensation and Hydrodeoxygenation | Jet Fuel Range Branched Cycloalkanes |

Role in the Development of Agrochemical Intermediates

While the furan (B31954) moiety is a structural component found in some agrochemicals, and furan derivatives are utilized in the synthesis of various pesticides and herbicides, a review of the available scientific literature and patent databases does not indicate specific applications of this compound as a key building block or intermediate in the development of agrochemicals.

Contribution to Advanced Materials Research as a Precursor Molecule

Furan-based compounds are of growing interest in materials science, particularly for the development of sustainable polymers and resins. The furan ring can be leveraged to create monomers for polymerization and cross-linking agents. However, there is currently no documented evidence in peer-reviewed journals or patents detailing the use of this compound as a precursor molecule in advanced materials research.

Future Research Directions and Emerging Challenges in the Study of 4 Methyl 4 5 Methyl 2 Furyl Pentan 2 One

Development of More Sustainable and Scalable Synthetic Methodologies

A primary challenge in the broader application of furan-based compounds is the development of environmentally benign and economically viable synthetic routes. Future research will likely focus on moving away from traditional organic synthesis towards greener alternatives.

Sustainable Feedstocks: The furan (B31954) core of the molecule strongly suggests a pathway originating from biomass. Furan derivatives like furfural (B47365) and 5-hydroxymethylfurfural (B1680220) (HMF) are recognized as key platform chemicals derived from the dehydration of C5 and C6 sugars found in lignocellulosic biomass. mdpi.comnih.gov Future synthetic strategies will aim to utilize these renewable feedstocks, aligning with the principles of sustainable chemistry. mdpi.comacs.org Research into efficient, one-pot conversions from biomass-derived precursors to the target molecule will be a significant area of focus. nih.gov

Catalysis: A major research thrust will be the replacement of conventional acid catalysts, which are often corrosive and produce significant waste, with solid, reusable catalysts. mdpi.com Studies on related furan syntheses have shown the potential of solid acid catalysts, such as ion-exchange resins, for promoting the necessary condensation reactions. mdpi.com The challenge lies in designing catalysts that are not only efficient and selective but also resistant to deactivation by intermediates or byproducts, ensuring long-term stability and scalability. researchgate.net The use of novel catalytic systems, including those based on ionic liquids or biphasic systems, may also provide scalable and recyclable options for synthesis. nih.gov

Deeper Mechanistic Understanding of Biological Interactions and Target Identification

While the furan scaffold is present in numerous biologically active compounds, the specific biological targets of 4-Methyl-4-(5-methyl-2-furyl)pentan-2-one are currently unknown. ijabbr.comutripoli.edu.ly A significant future direction will be the systematic exploration of its bioactivity and the identification of its molecular targets.

Phenotypic Screening and Target Deconvolution: Initial investigations will likely involve broad phenotypic screening to identify any effects on cell lines or biological systems. researchgate.net Should any activity be observed, the major challenge will be target deconvolution—the process of identifying the specific protein or pathway responsible for the phenotypic effect. nih.gov Modern chemical biology offers several strategies for this, including:

Affinity-based methods: Immobilizing the compound on a solid support to capture its binding partners from cell lysates. nih.govfrontiersin.org

Genetic approaches: Using techniques like CRISPR screening to identify genes that either enhance or suppress sensitivity to the compound. researchgate.net

Computational prediction: Using the compound's structure to screen databases of known protein targets to generate hypotheses for experimental validation. nih.govfrontiersin.org

The furan moiety is a known pharmacophore, and derivatives have been investigated for a wide range of activities, including antimicrobial, anti-inflammatory, and anticancer effects, providing a rational basis for initial screening efforts. ijabbr.comorientjchem.orgwisdomlib.org

Rational Design and Synthesis of Novel Analogues with Enhanced Specificity

Once a biological activity or target is identified, the next frontier will be the rational design of analogues to improve potency, selectivity, and pharmacokinetic properties. The structure of this compound offers multiple sites for chemical modification.

Future research will involve systematically altering the molecule's structure to probe structure-activity relationships (SAR). ijabbr.com For example, studies on other furan-containing scaffolds have shown that modifications can lead to potent and selective inhibitors of specific biological targets, such as VEGFR-2. nih.gov Key areas for modification could include:

The Furan Ring: Introducing different substituents on the furan ring to alter electronic properties and steric interactions.

The Ketone Group: Modifying the ketone to other functional groups to explore different binding interactions.

The Alkyl Chain: Varying the length and branching of the pentanone chain to optimize binding pocket occupancy.

The challenge in this area is to develop a robust SAR that can guide the synthesis of analogues with predictable improvements in biological activity. nih.gov

Integration of Advanced Computational Approaches with Experimental Validation

Modern drug discovery and chemical research heavily rely on the synergy between computational modeling and experimental work. researchgate.net This integrated approach will be crucial for accelerating the study of this compound and its derivatives.

Predictive Modeling: Computational tools can predict a wide range of properties, from biological activity and toxicity to solubility. nih.govrsc.orglongdom.org Future research will employ techniques such as:

Molecular Docking: To predict how the compound might bind to potential protein targets. technologynetworks.com

Molecular Dynamics (MD) Simulations: To study the stability of predicted ligand-protein complexes over time. technologynetworks.com

Quantitative Structure-Activity Relationship (QSAR): To build models that correlate chemical structure with biological activity, guiding the design of new analogues. nih.gov

Experimental Validation: A persistent challenge is that computational predictions must be rigorously validated through experimental testing. rsc.org The integration of these two domains creates a powerful cycle where computational models guide experimental work, and the resulting experimental data is used to refine and improve the predictive models.

| Computational Method | Objective | Corresponding Experimental Validation |

| Molecular Docking | Predict binding mode and affinity to a protein target. | In vitro binding assays (e.g., SPR, ITC), Enzyme inhibition assays. |

| Molecular Dynamics | Assess the stability of the ligand-protein complex. | X-ray crystallography or Cryo-EM of the complex. |

| QSAR Modeling | Predict the biological activity of new analogues. | Synthesis and in vitro/cell-based testing of the designed compounds. |

| ADMET Prediction | Forecast absorption, distribution, metabolism, and toxicity. | In vitro permeability assays, metabolic stability assays, cytotoxicity assays. |

Exploration of New Application Domains Beyond Current Investigations

Beyond potential pharmaceutical applications, the unique chemical structure of furan derivatives opens doors to other fields. numberanalytics.com Future research should not be limited to bioactivity but should also explore the compound's potential in material science and industrial chemistry. slideshare.netijsrst.com

Material Science: Furan-based monomers are increasingly used in the synthesis of sustainable polymers and resins. mdpi.comrsc.org Research could investigate whether this compound or its derivatives can act as monomers or additives for creating new bio-based materials with novel properties. numberanalytics.com

Specialty Chemicals: Furan derivatives are used as intermediates in the synthesis of dyes, pigments, and agrochemicals. slideshare.netijsrst.com The specific substitution pattern of this molecule could make it a valuable precursor for complex chemical targets. Exploring its reactivity and potential as a versatile building block in organic synthesis represents a promising, albeit challenging, avenue for future investigation. organic-chemistry.orgosti.govnih.govacs.org

Q & A

Q. What are the established synthetic routes for 4-methyl-4-(5-methyl-2-furyl)pentan-2-one, and how can purity be optimized?

The compound is synthesized via the acid-catalyzed alkylation of mesityl oxide with 2-methylfuran (2-MF). Key steps include controlling reaction temperature (typically 60–80°C) and using acidic catalysts like Amberlyst-15 or H₂SO₄. Post-synthesis purification involves fractional distillation or column chromatography to achieve >95% purity. Hydrolysis byproducts (e.g., 4,4-dimethylnonane-2,5,8-trione) should be monitored via GC-MS to ensure yield optimization .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- NMR : ¹H and ¹³C NMR identify the furyl and ketone moieties. The furan ring protons typically resonate at δ 6.1–6.3 ppm, while the ketone carbon appears near δ 210 ppm.

- FT-IR : Strong absorption bands at ~1700 cm⁻¹ confirm the ketone group.

- GC-MS : Quantifies purity and detects trace impurities (e.g., unreacted 2-MF or mesityl oxide) .

Q. What are the compound’s key physicochemical properties relevant to experimental handling?

- Solubility : Miscible with common organic solvents (e.g., ethanol, acetone) but poorly soluble in water.

- Stability : Sensitive to strong acids/bases due to the furan ring’s susceptibility to ring-opening reactions. Store under inert conditions (N₂ atmosphere) at 4°C .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) elucidate the electronic structure and reactivity of this compound?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the compound’s frontier molecular orbitals (HOMO/LUMO), predicting sites for electrophilic/nucleophilic attack. For example, the furan ring’s electron-rich π-system is prone to electrophilic substitution, while the ketone group may participate in aldol condensations .

Q. What catalytic systems enhance the efficiency of its synthesis or functionalization?

Advanced catalysis studies explore:

- Heterogeneous catalysts : Zeolites or metal-organic frameworks (MOFs) for improved selectivity and reduced side reactions.

- Biocatalysts : Lipases or esterases for enantioselective modifications of the ketone group. Recent work shows Amberlyst-35 increases alkylation yields by 15% compared to H₂SO₄ .

Q. How does this compound contribute to biofuel research?

The compound serves as a precursor for high-density jet fuels. Hydrolysis and subsequent hydrodeoxygenation (HDO) over Pt/C or Ru/C catalysts yield branched cycloalkanes with low freezing points (<−40°C) and high energy density (∼38 MJ/L), making it viable for aviation applications .

Q. What strategies resolve contradictions in reported spectroscopic data for this compound?

Q. What are the compound’s potential applications in materials science?

Its furyl-ketone structure enables:

- Polymer synthesis : As a monomer for furan-based polyesters via transesterification.

- Coordination chemistry : Chelation with transition metals (e.g., Cu²⁺) for catalytic or sensing applications .

Methodological Guidance

Q. How to design experiments investigating the compound’s reactivity under varying pH conditions?

- Acidic conditions : Monitor furan ring hydrolysis (e.g., via HPLC) at pH < 3.

- Basic conditions : Track ketone aldol condensation products (e.g., using FT-IR). Use buffered solutions to isolate pH-specific pathways .

Q. What analytical workflows are recommended for studying its metabolic pathways in biological systems?

- In vitro assays : Incubate with liver microsomes (e.g., rat S9 fraction) and analyze metabolites via LC-QTOF-MS.

- Isotopic labeling : ¹³C-labeled ketone groups trace metabolic intermediates (e.g., acetyl-CoA incorporation) .